molecular formula C18H18N4O4 B11633313 4-(5-Cyano-2-hydroxy-4-methyl-6-oxo-1,6-dihydro-pyridin-3-ylazo)-benzoic acid butyl ester

4-(5-Cyano-2-hydroxy-4-methyl-6-oxo-1,6-dihydro-pyridin-3-ylazo)-benzoic acid butyl ester

Cat. No.: B11633313
M. Wt: 354.4 g/mol
InChI Key: IBWMERFETDXLRG-UHFFFAOYSA-N
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Description

BUTYL 4-[(1E)-2-(5-CYANO-2-HYDROXY-4-METHYL-6-OXO-1,6-DIHYDROPYRIDIN-3-YL)DIAZEN-1-YL]BENZOATE is a complex organic compound with a unique structure that includes a pyridine ring, a benzoate group, and various functional groups such as cyano, hydroxy, and oxo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BUTYL 4-[(1E)-2-(5-CYANO-2-HYDROXY-4-METHYL-6-OXO-1,6-DIHYDROPYRIDIN-3-YL)DIAZEN-1-YL]BENZOATE typically involves multiple steps, including the formation of the pyridine ring, the introduction of functional groups, and the coupling of the benzoate group. Common synthetic routes may include:

    Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Functional Groups: Functional groups such as cyano, hydroxy, and oxo groups can be introduced through various chemical reactions, including nucleophilic substitution and oxidation reactions.

    Coupling with Benzoate Group: The final step involves coupling the pyridine derivative with a benzoate group, often using esterification reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, catalysts), and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

BUTYL 4-[(1E)-2-(5-CYANO-2-HYDROXY-4-METHYL-6-OXO-1,6-DIHYDROPYRIDIN-3-YL)DIAZEN-1-YL]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.

    Reduction: The cyano group can be reduced to form amine derivatives.

    Substitution: The benzoate group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones or aldehydes, while reduction of the cyano group may yield primary amines.

Scientific Research Applications

BUTYL 4-[(1E)-2-(5-CYANO-2-HYDROXY-4-METHYL-6-OXO-1,6-DIHYDROPYRIDIN-3-YL)DIAZEN-1-YL]BENZOATE has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.

    Biology: The compound’s unique structure allows it to interact with various biological molecules, making it useful in studying enzyme interactions and protein binding.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of BUTYL 4-[(1E)-2-(5-CYANO-2-HYDROXY-4-METHYL-6-OXO-1,6-DIHYDROPYRIDIN-3-YL)DIAZEN-1-YL]BENZOATE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. Additionally, it can interact with cellular receptors, triggering specific signaling pathways that lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    BUTYL 4-[(1E)-2-(5-CYANO-2-HYDROXY-4-METHYL-6-OXO-1,6-DIHYDROPYRIDIN-3-YL)DIAZEN-1-YL]BENZOATE: shares similarities with other pyridine derivatives and benzoate esters.

    Pyridine Derivatives: Compounds such as nicotinamide and pyridoxine have similar pyridine rings but differ in functional groups and biological activity.

    Benzoate Esters: Compounds like methyl benzoate and ethyl benzoate have similar ester groups but differ in their aromatic substituents.

Uniqueness

The uniqueness of BUTYL 4-[(1E)-2-(5-CYANO-2-HYDROXY-4-METHYL-6-OXO-1,6-DIHYDROPYRIDIN-3-YL)DIAZEN-1-YL]BENZOATE lies in its combination of functional groups and its ability to undergo diverse chemical reactions. This makes it a versatile compound for various applications in scientific research and industry.

Properties

Molecular Formula

C18H18N4O4

Molecular Weight

354.4 g/mol

IUPAC Name

butyl 4-[(5-cyano-6-hydroxy-4-methyl-2-oxo-1H-pyridin-3-yl)diazenyl]benzoate

InChI

InChI=1S/C18H18N4O4/c1-3-4-9-26-18(25)12-5-7-13(8-6-12)21-22-15-11(2)14(10-19)16(23)20-17(15)24/h5-8H,3-4,9H2,1-2H3,(H2,20,23,24)

InChI Key

IBWMERFETDXLRG-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)N=NC2=C(C(=C(NC2=O)O)C#N)C

solubility

3.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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